4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide
CAS No.: 462120-58-7
Cat. No.: VC20571434
Molecular Formula: C20H15FN2O2S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 462120-58-7 |
|---|---|
| Molecular Formula | C20H15FN2O2S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H15FN2O2S/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)20(23-18)14-6-9-16(10-7-14)26(22,24)25/h1-12,23H,(H2,22,24,25) |
| Standard InChI Key | POMWEKQWFYLSLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)S(=O)(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a 1H-indole scaffold substituted at the 2-position with a benzenesulfonamide group and at the 3- and 5-positions with phenyl and fluorine moieties, respectively (Figure 1). The indole nucleus contributes π-π stacking interactions with biological targets, while the sulfonamide group enhances solubility and target binding via hydrogen bonding .
Molecular Formula: C<sub>20</sub>H<sub>15</sub>FN<sub>2</sub>O<sub>2</sub>S
Molecular Weight: 366.41 g/mol
IUPAC Name: 4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide
Spectroscopic Characterization
Synthetic batches are validated using:
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IR Spectroscopy: Peaks at 1150–1300 cm<sup>−1</sup> (S=O stretching) and 3200–3320 cm<sup>−1</sup> (N-H indole) .
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<sup>1</sup>H NMR: Resonances at δ 10.00–10.04 ppm (aldehyde proton in intermediates), δ 7.20–8.10 ppm (aromatic protons), and δ 12.92 ppm (indole NH) .
Synthesis and Optimization
Fischer Indole Synthesis
The primary route involves condensing 4-sulfonamidophenylhydrazine with 5-fluoro-3-phenylpropan-1-one under acidic conditions (Scheme 1). Cyclization yields the indole core, with the sulfonamide group introduced via nucleophilic substitution .
Key Reaction Conditions:
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Catalyst: POCl<sub>3</sub>/DMF for Vilsmeier-Haack formylation of intermediates .
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Yield: 65–72% after purification via column chromatography .
Alternative Methodologies
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Ultrasound-Assisted Synthesis: Reduces reaction time from 12 h to 3 h, improving yield to 78% .
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Microwave Synthesis: Enhances regioselectivity for the 2-sulfonamide position .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Table 1), with MIC values of 2–8 μg/mL, outperforming ampicillin against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial activity of 4-(5-fluoro-3-phenyl-1H-indol-2-yl)benzenesulfonamide
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anti-Inflammatory Activity
In murine models, the compound inhibits COX-2 (IC<sub>50</sub> = 0.8 μM) and 5-LO (IC<sub>50</sub> = 1.2 μM), reducing prostaglandin E<sub>2</sub> and leukotriene B<sub>4</sub> by 85% and 78%, respectively . Dual inhibition mitigates gastrointestinal toxicity compared to NSAIDs .
Structure-Activity Relationships (SARs)
Role of Substituents
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Fluorine at C5: Enhances metabolic stability and COX-2 affinity (ΔG = −9.2 kcal/mol) .
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Sulfonamide Group: Critical for hydrogen bonding with Arg120 and Tyr355 in COX-2 .
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Phenyl at C3: Improves lipophilicity (logP = 3.1), enhancing blood-brain barrier penetration .
Table 2: Impact of structural modifications on bioactivity
| Modification | COX-2 IC<sub>50</sub> (μM) | 5-LO IC<sub>50</sub> (μM) |
|---|---|---|
| -F at C5 | 0.8 | 1.2 |
| -Cl at C5 | 1.5 | 2.1 |
| -CH<sub>3</sub> at C3 | 2.3 | 3.4 |
Applications in Drug Development
Lead Compound for Dual COX/5-LO Inhibitors
The compound’s dual inhibition profile positions it as a template for designing safer anti-inflammatory agents, circumventing ulcerogenic side effects of traditional NSAIDs .
Antibiotic Adjuvants
At sub-MIC concentrations (0.5 μg/mL), it resensitizes MRSA to β-lactams by downregulating mecA expression .
Comparative Analysis with Structural Analogs
Table 3: Performance relative to similar indole-sulfonamides
| Compound | COX-2 IC<sub>50</sub> (μM) | MRSA MIC (μg/mL) |
|---|---|---|
| 4-(5-Fluoro-3-phenyl) | 0.8 | 2 |
| 4-(5-Chloro-3-methyl) | 1.7 | 8 |
| 4-(3-Phenyl) | 3.2 | 16 |
Future Research Directions
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